Regiochemical Identity: β-Naphthyl Substitution vs. the Positional Isomer 2-(Naphthalen-2-yl)-3-phenylpropanoic Acid
3-(2-Naphthyl)-2-phenylpropanoic acid (CAS 94305-39-2) carries the 2-naphthyl group at the β-carbon and the phenyl group at the α-carbon of the propanoic acid backbone. Its positional isomer, 2-(naphthalen-2-yl)-3-phenylpropanoic acid (CAS 94305-38-1), inverts this arrangement with the naphthyl at the α-position. This regiochemical distinction is not cosmetic: the Daiichi process patent (US 6,252,088) explicitly depicts the 2-phenyl-3-naphthylpropionic acid scaffold as the requisite intermediate for constructing aromatic amidine FXa inhibitors, and use of the regioisomer would produce a different connectivity in the final amidine product, altering the pharmacophore geometry [1]. Both isomers share the identical molecular formula (C₁₉H₁₆O₂) and molecular weight (276.3 g·mol⁻¹) and cannot be distinguished by mass-based quality control alone, making CAS-number verification the only reliable procurement safeguard [2].
| Evidence Dimension | Regiochemical position of naphthyl substituent |
|---|---|
| Target Compound Data | CAS 94305-39-2: 2-naphthyl at β-carbon (C-3), phenyl at α-carbon (C-2) of propanoic acid |
| Comparator Or Baseline | CAS 94305-38-1: 2-naphthyl at α-carbon (C-2), phenyl at β-carbon (C-3) of propanoic acid |
| Quantified Difference | Regiochemical inversion of naphthyl/phenyl attachment points; both C₁₉H₁₆O₂, MW 276.3 g·mol⁻¹ |
| Conditions | Structural identity verified by IUPAC nomenclature (PubChem), CAS registry, and patent-specified intermediate structure |
Why This Matters
Procurement of the wrong regioisomer yields a different synthetic intermediate that cannot reproduce the patented amidine coupling reaction, creating a non-substitutable identity requirement for CAS 94305-39-2.
- [1] Yokoyama Y, Kobayashi T, Koyama T (Daiichi Pharmaceutical Co., Ltd.). US Patent 6,252,088. Process for preparing 2-phenyl-3-naphthylpropionic acid derivatives. Granted June 26, 2001. Compound of Formula (III) and (IIIa) defined with 2-phenyl-3-naphthylpropionic acid backbone. View Source
- [2] PubChem CID 79018048. 3-(Naphthalen-2-yl)-2-phenylpropanoic acid. IUPAC: 3-naphthalen-2-yl-2-phenylpropanoic acid; InChIKey: JLLIWQLPMBUYJR-UHFFFAOYSA-N. View Source
